
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine, also known as PD318088, is a small molecule inhibitor that has been extensively studied for its potential therapeutic properties. It is a pyrimidine derivative that inhibits the activity of certain protein kinases, making it an attractive target for drug development.
Wirkmechanismus
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine inhibits the activity of certain protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). CDKs are involved in the regulation of the cell cycle, while GSK-3 is involved in various cellular processes such as glycogen metabolism and gene expression. By inhibiting the activity of these protein kinases, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine disrupts various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its anti-tumor activity. It has also been shown to reduce inflammation by inhibiting the activity of certain inflammatory cytokines. In addition, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine has some limitations for lab experiments. It has low selectivity for certain protein kinases, which can lead to off-target effects. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine. One direction is to further optimize its synthesis method to improve its yield and purity. Another direction is to study its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In addition, future studies could focus on improving its selectivity for certain protein kinases to reduce off-target effects. Finally, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine could be used as a starting point for the development of new small molecule inhibitors with improved therapeutic properties.
Synthesemethoden
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine can be synthesized using a multi-step process that involves the reaction of 8-chloro-3,4-dihydro-2H-chromen-4-amine with pyrimidine-2-carboxylic acid. The resulting compound is then subjected to further purification steps to obtain pure N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine. The synthesis method has been extensively studied and optimized, making it a reliable and efficient way to produce N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine has been shown to have anti-tumor activity in several cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine has been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-10-4-1-3-9-11(5-8-18-12(9)10)17-13-15-6-2-7-16-13/h1-4,6-7,11H,5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSAJUXMJEPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1NC3=NC=CC=N3)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

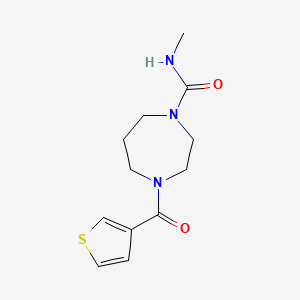
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)
![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)
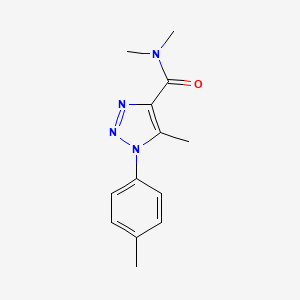

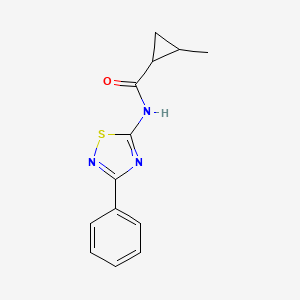
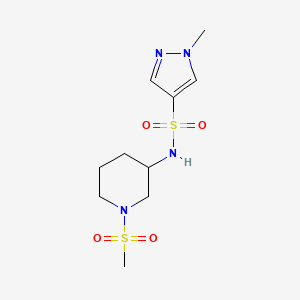
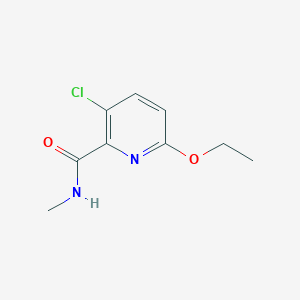
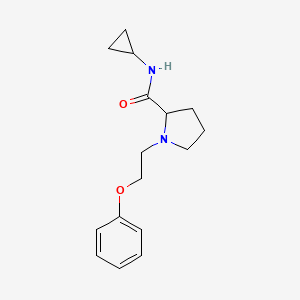
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)